molecular formula C8H11NO B13682377 1-(Furan-3-ylmethyl)azetidine

1-(Furan-3-ylmethyl)azetidine

Cat. No.: B13682377
M. Wt: 137.18 g/mol
InChI Key: AWMGLTNFIZPHKX-UHFFFAOYSA-N
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Description

1-(Furan-3-ylmethyl)azetidine is a compound that features a four-membered azetidine ring attached to a furan ring via a methylene bridge. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds. The furan ring, a five-membered aromatic heterocycle containing oxygen, adds further complexity and potential for diverse chemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Furan-3-ylmethyl)azetidine can be synthesized through various methods. . This method is efficient for constructing functionalized azetidines. Another method involves radical strain-release photocatalysis, where azabicyclo[1.1.0]butanes react with sulfonyl imines under photocatalytic conditions .

Industrial Production Methods: These include the use of metalated azetidines, practical C(sp3)–H functionalization, and the application of azetidines in polymer synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-3-ylmethyl)azetidine undergoes various chemical reactions due to the ring strain in the azetidine ring and the reactivity of the furan ring. Common reactions include:

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The azetidine ring can be reduced to form more stable amines.

    Substitution: Both the furan and azetidine rings can participate in substitution reactions, often facilitated by the presence of electron-donating or withdrawing groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and other reduced nitrogen-containing compounds.

    Substitution: Various substituted azetidines and furans.

Mechanism of Action

The mechanism of action of 1-(Furan-3-ylmethyl)azetidine is largely influenced by the ring strain in the azetidine ring and the aromaticity of the furan ring. The ring strain facilitates reactions that involve ring-opening or functionalization of the azetidine ring. The furan ring can participate in π-π interactions and other aromatic interactions, making it a versatile scaffold for various applications .

Comparison with Similar Compounds

    Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.

    Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.

    Oxetanes: Four-membered oxygen-containing rings with similar ring strain but different chemical properties.

Uniqueness: 1-(Furan-3-ylmethyl)azetidine is unique due to the combination of the azetidine and furan rings, which imparts a balance of ring strain and aromatic stability.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

1-(furan-3-ylmethyl)azetidine

InChI

InChI=1S/C8H11NO/c1-3-9(4-1)6-8-2-5-10-7-8/h2,5,7H,1,3-4,6H2

InChI Key

AWMGLTNFIZPHKX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=COC=C2

Origin of Product

United States

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